molecular formula C19H22F3N3O B2761485 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 1797236-36-2

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2761485
CAS No.: 1797236-36-2
M. Wt: 365.4
InChI Key: ZYVLADLRGLHHPO-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a chemically significant compound widely used in various fields, such as pharmaceuticals and chemical research. Its unique structure, featuring a pyrazole ring with a trifluoromethyl group, confers specific properties that make it suitable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves multi-step procedures, starting with the formation of the pyrazole ring and subsequent functionalization. Key reaction conditions include:

  • Cyclization: : Using hydrazine and a diketone to form the pyrazole ring.

  • Alkylation: : Introducing the trifluoromethyl group through electrophilic substitution.

  • Coupling: : Connecting the pyrazole moiety with the butanamide derivative.

Industrial Production Methods

Industrial synthesis scales up these methods with optimized reaction conditions:

  • Continuous Flow Chemistry: : Enhances yield and efficiency.

  • Catalysis: : Utilizes metal catalysts to accelerate specific reaction steps.

  • Purification: : Employs chromatographic techniques to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide undergoes several types of chemical reactions, including:

  • Oxidation: : Typically forms oxo derivatives under mild conditions.

  • Reduction: : Converts to amine derivatives using reducing agents.

  • Substitution: : Facilitates halogenation or nitration at specific positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens like chlorine and bromine, nitric acid for nitration.

Major Products

  • Oxidized Products: : Oxo-functionalized derivatives.

  • Reduced Products: : Amino-functionalized derivatives.

  • Substituted Products: : Halogenated or nitrated compounds.

Scientific Research Applications

Chemistry

  • Synthesis Intermediates: : Serves as a key building block in complex organic syntheses.

  • Catalysis: : Participates in catalytic cycles for specific chemical transformations.

Biology

  • Enzyme Inhibitors: : Functions as a potent inhibitor in biochemical assays.

  • Biological Probes: : Used to study biological pathways and interactions.

Medicine

  • Pharmaceuticals: : Investigated for potential therapeutic properties.

  • Drug Design: : Acts as a lead compound in the development of new drugs.

Industry

  • Material Science: : Involved in the synthesis of advanced materials.

  • Agrochemicals: : Utilized in the development of crop protection agents.

Mechanism of Action

Effects

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide interacts with molecular targets such as enzymes and receptors, modulating their activity. This interaction can either inhibit or activate specific biological pathways, leading to its observed effects.

Molecular Targets and Pathways

  • Enzymes: : Targets specific enzymes, altering their catalytic activities.

  • Receptors: : Binds to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Lacks the trifluoromethyl group.

  • N-(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Substitutes the cyclopropyl group with a phenyl group.

Uniqueness

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide stands out due to its trifluoromethyl and cyclopropyl groups, which enhance its stability and biological activity compared to similar compounds.

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Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c1-2-15(13-6-4-3-5-7-13)18(26)23-10-11-25-16(14-8-9-14)12-17(24-25)19(20,21)22/h3-7,12,14-15H,2,8-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVLADLRGLHHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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